molecular formula C25H20O B1294498 4-Tritylphenol CAS No. 978-86-9

4-Tritylphenol

Cat. No.: B1294498
CAS No.: 978-86-9
M. Wt: 336.4 g/mol
InChI Key: NIPKXTKKYSKEON-UHFFFAOYSA-N
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Description

4-Tritylphenol, also known as 4-(Triphenylmethyl)phenol, is an organic compound with the molecular formula C25H20O. It is characterized by a phenol group substituted with a triphenylmethyl group at the para position. This compound is a white to cream crystalline powder and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tritylphenol can be synthesized through the reaction of phenol with triphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Tritylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Tritylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The triphenylmethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Tritylphenol is unique due to its triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Properties

IUPAC Name

4-tritylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPKXTKKYSKEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075172
Record name 4-(Triphenylmethyl)phenol
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

978-86-9
Record name 4-(Triphenylmethyl)phenol
Source CAS Common Chemistry
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Record name 4-Tritylphenol
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Record name 978-86-9
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Record name 978-86-9
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Record name 4-(Triphenylmethyl)phenol
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Record name 4-tritylphenol
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Synthesis routes and methods

Procedure details

75.2 g (0.8 mol) of phenol and 52 g (0.2 mol) of triphenylcarbinol were boiled by heating on an oil bath and the resulting water was gradually removed together with excess phenol. When generation of water stopped, the reaction mixture was cooled to about 100° C. by allowing it to stand. Thereafter 2 g of zinc chloride was added and the mixture was heated to 130° to 140° C. whereupon white crystals rapidly precipitated. After heating for 30 minutes, the mixture was allowed to cool and 100 ml of methanol was added thereto, and the crystals were separated by filtration to obtain 51 g of p-triphenylmethylphenol having a melting point of 293° to 295° C.
Quantity
75.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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